molecular formula C46H80O3 B1179413 Erythrodiol 3-palmitate CAS No. 19833-13-7

Erythrodiol 3-palmitate

Cat. No. B1179413
CAS RN: 19833-13-7
M. Wt: 681.1 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of erythrodiol 3-palmitate and related compounds typically involves biotransformation processes. Biotransformation using different microbial species can result in the production of various erythrodiol derivatives, including erythrodiol 3-palmitate (Shen et al., 2020). Additionally, chemical synthesis methods have been developed for related compounds, providing insights into the broader synthesis strategies for erythrodiol derivatives (Martin et al., 1989).

Molecular Structure Analysis

Erythrodiol 3-palmitate is characterized by a pentacyclic triterpenoid structure. The molecular structure of erythrodiol, the base compound, features a fused 6-6-6-6-6 carbon skeleton typical of oleanane-type triterpenoids, which is crucial for its biological activity and interaction with various biological systems (Panja & Bag, 2020).

Chemical Reactions and Properties

Erythrodiol 3-palmitate participates in various chemical reactions typical of triterpenoids. For example, its precursor, erythrodiol, can undergo biotransformation to produce different derivatives with altered biological activities (Shen et al., 2020). The presence of the palmitate group in erythrodiol 3-palmitate may influence its chemical reactivity and interaction with biological molecules.

Physical Properties Analysis

The physical properties of erythrodiol 3-palmitate, such as solubility and melting point, are influenced by the palmitate moiety. These properties play a critical role in its biological activities and potential applications. For instance, the solubility in different solvents can affect its bioavailability and distribution in biological systems.

Chemical Properties Analysis

The chemical properties of erythrodiol 3-palmitate, including its stability and reactivity, are determined by the structure of the erythrodiol backbone and the palmitate group. These properties are crucial for understanding how erythrodiol 3-palmitate interacts with various biological targets and its potential therapeutic applications.

References

Scientific Research Applications

  • Anticancer Effects : Erythrodiol, a related compound to Erythrodiol 3-palmitate, exhibits potent anticancer effects. It induces apoptosis, cell cycle arrest, and reduces tumor weight and volume in human gastric cancer cells, as demonstrated in both in vitro and in vivo models (Liu et al., 2016).

  • Natural Sources and Isolation : Erythrodiol-3-O-palmitate has been isolated from various plant sources, highlighting its natural occurrence and potential for extraction and use in scientific research (Wang & Li, 2010).

  • Antioxidant and Antiproliferative Properties : Studies have shown that erythrodiol, a similar compound, possesses significant antioxidant, antiproliferative, and pro-apoptotic capacities, especially in the context of human breast cancer cells (Allouche et al., 2011).

  • Biotransformation for Food Supplements : Research indicates that erythrodiol can be biotransformed to develop new food supplements with enhanced anti-inflammatory properties. This is particularly relevant in the context of cardiovascular disease prevention (Shen et al., 2020).

  • Hepatic Transcriptome Influence : Erythrodiol has been shown to modify the hepatic transcriptome in mice in a sex and dose-dependent manner, implicating its potential role in liver health and disease (Abuobeid et al., 2020).

  • Skin Health Applications : Erythrodiol-3-acetate, a derivative, has been studied for its effects on skin health, particularly in reducing matrix metalloproteinase-1 expression induced by ultraviolet irradiation (Moon et al., 2005).

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Erythrodiol, a typical pentacyclic triterpenic diol in olive oil and its byproduct, olive pomace, frequently appears in food additives for the prevention of cardiovascular diseases because of its antioxidation, anti-inflammatory, and antitumor activities . This suggests potential future directions for the use of Erythrodiol 3-palmitate in similar applications.

properties

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36-,37-,38+,39-,43-,44+,45+,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXWEJMCUKRYDD-XCNRMXNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246471
Record name Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrodiol 3-palmitate

CAS RN

19833-13-7
Record name Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Has Erythrodiol 3-palmitate been isolated from any plant sources, and if so, which ones?

A2: Yes, Erythrodiol 3-palmitate has been isolated from several plant species. One study reported its isolation from Pericampylus glaucus [], while another identified it as a constituent of Bumelia obtusifolia []. These findings highlight the presence of this compound in diverse plant families and suggest potential avenues for further research into its biological activities and potential applications.

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